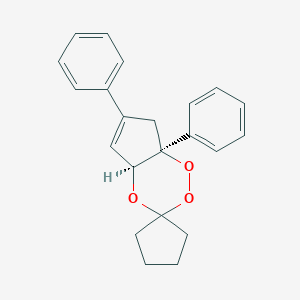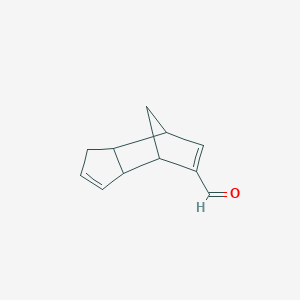
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 3a,4,7,7a-tetrahydro-4,7-methanoindan-5-carboxaldehyde and has the chemical formula C11H12O2.
Mécanisme D'action
The mechanism of action of 4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) is not fully understood. However, it has been reported to act as a free radical scavenger, reducing the levels of reactive oxygen species in biological systems. It has also been reported to inhibit the activity of various enzymes involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. It has also been reported to reduce the levels of oxidative stress markers in various tissues. Additionally, it has been shown to reduce the levels of glucose and insulin in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) in lab experiments include its high purity and good yield. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, its potential toxicity and side effects need to be further studied before it can be used in clinical trials.
Orientations Futures
There are several future directions for the study of 4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI). One potential direction is to further investigate its anti-inflammatory and antioxidant properties for the treatment of various diseases. Another potential direction is to study its potential use as a fluorescent probe for the detection of reactive oxygen species in biological systems. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity before it can be used in clinical trials.
Méthodes De Synthèse
The synthesis of 4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) involves the reaction of 2,3-dihydro-1H-inden-5-ol with p-toluenesulfonyl chloride in the presence of triethylamine. The resulting product is then treated with sodium cyanoborohydride to yield the final product. This method has been reported to yield a high purity product with a good yield.
Applications De Recherche Scientifique
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has been studied for its potential applications in scientific research. It has been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in biological systems.
Propriétés
Numéro CAS |
124591-67-9 |
|---|---|
Nom du produit |
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) |
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde |
InChI |
InChI=1S/C11H12O/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10/h1,3-4,6-7,9-11H,2,5H2 |
Clé InChI |
OQYUDOSILDGMML-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1C3CC2C(=C3)C=O |
SMILES canonique |
C1C=CC2C1C3CC2C(=C3)C=O |
Synonymes |
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



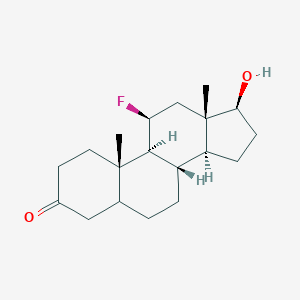
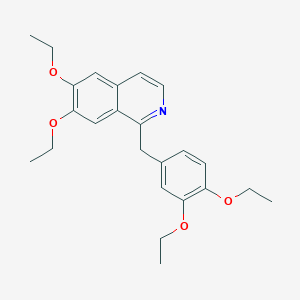
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B44763.png)
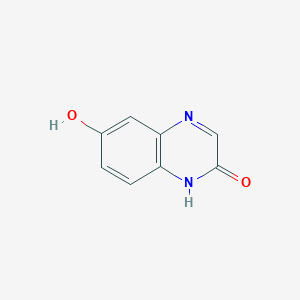
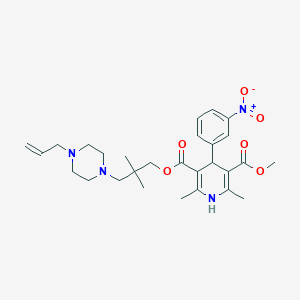
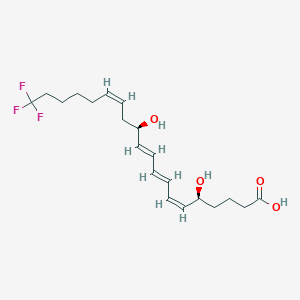
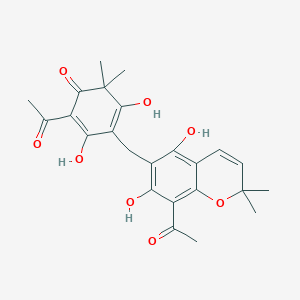
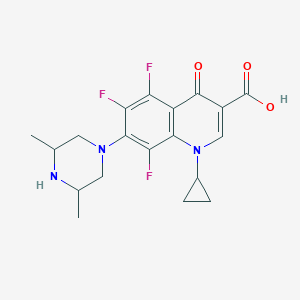
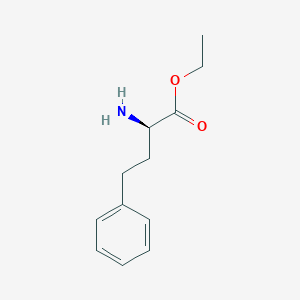
![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B44777.png)
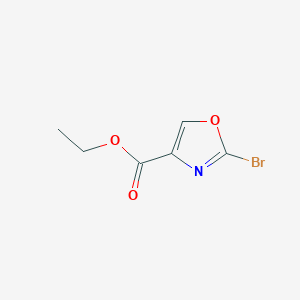
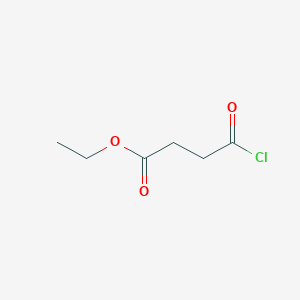
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B44783.png)
